2-(4-Fluoro-1h-indol-1-yl)propanoic acid
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Overview
Description
2-(4-Fluoro-1h-indol-1-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the indole ring enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1h-indol-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoroindole.
Alkylation: The 4-fluoroindole is then alkylated with a suitable alkylating agent to introduce the propanoic acid moiety.
Oxidation: The resulting intermediate is oxidized to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-1h-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Fluoro-1h-indol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-1h-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluoro-1h-indol-1-yl)propanoic acid
- 2-(4-Fluoro-1h-indol-3-yl)propanoic acid
- 2-(4-Fluoro-1h-indol-2-yl)propanoic acid
Uniqueness
2-(4-Fluoro-1h-indol-1-yl)propanoic acid is unique due to the specific position of the fluorine atom in the indole ring, which influences its chemical reactivity and biological activity. The presence of the propanoic acid moiety further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C11H10FNO2 |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(4-fluoroindol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H10FNO2/c1-7(11(14)15)13-6-5-8-9(12)3-2-4-10(8)13/h2-7H,1H3,(H,14,15) |
InChI Key |
MEZHHUMSKXFEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=CC2=C1C=CC=C2F |
Origin of Product |
United States |
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